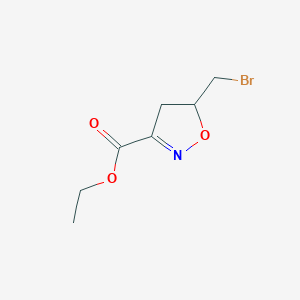![molecular formula C18H19NO2 B12906587 Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a heterocyclic compound characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves cycloaddition reactions. One common method is the (4+2) cycloaddition of nitroso compounds with conjugated dienes . This reaction can be catalyzed by chiral phosphoric acids, leading to high regio-, diastereo-, and enantioselectivity . Another approach involves the use of alkali bases such as cesium carbonate or potassium carbonate in intramolecular Michael addition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino alcohols.
Applications De Recherche Scientifique
Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar oxazine ring structure and are used in various synthetic applications.
Tetrahydro-1,2-oxazines: These are products of the reduction of cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine and have applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of phenyl groups, which influence its reactivity and binding properties. This makes it a valuable compound for studying stereoselective reactions and developing targeted pharmaceuticals.
Propriétés
Formule moléculaire |
C18H19NO2 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
(2R,3aS)-2,3a-diphenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C18H19NO2/c1-3-8-15(9-4-1)17-14-18(16-10-5-2-6-11-16)12-7-13-20-19(18)21-17/h1-6,8-11,17H,7,12-14H2/t17-,18+/m1/s1 |
Clé InChI |
UHQSNENBVWAUFE-MSOLQXFVSA-N |
SMILES isomérique |
C1C[C@]2(C[C@@H](ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CC2(CC(ON2OC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)



![N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B12906527.png)




![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)



